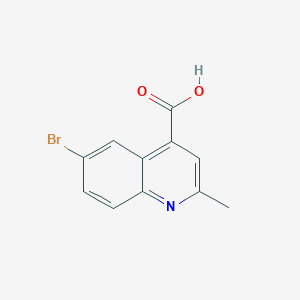

6-Bromo-2-methylquinoline-4-carboxylic acid

Description

The exact mass of the compound 6-Bromo-2-methylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201895. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNALKWUMJLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308072 | |

| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37509-21-0 | |

| Record name | 37509-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid: A Strategic Overview

An In-depth Technical Guide for Drug Development Professionals

Abstract

6-Bromo-2-methylquinoline-4-carboxylic acid (CAS No: 37509-21-0) is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Its structural motifs are integral to the development of novel therapeutics, making a comprehensive understanding of its synthesis crucial for researchers in drug discovery. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the Pfitzinger and Doebner reactions. It elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers a comparative analysis to aid in strategic synthetic planning.

Introduction and Strategic Importance

The quinoline ring system is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds, including antimalarial drugs, antibiotics, and kinase inhibitors.[4][5] The specific functionalization of 6-Bromo-2-methylquinoline-4-carboxylic acid—featuring a bromine atom for subsequent cross-coupling reactions, a nucleophilic nitrogen, and a carboxylic acid group for amide bond formation—makes it an exceptionally versatile intermediate for library synthesis and lead optimization.[6] This guide explores the most reliable and field-proven methods for its construction from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary strategies, hinging on the formation of the pyridine ring fused to a substituted benzene precursor.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two classic named reactions as the most viable approaches: the Pfitzinger reaction, which builds the new ring from a substituted isatin, and the Doebner reaction, which constructs the quinoline from a substituted aniline.

Primary Synthesis Pathway 1: The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone for synthesizing quinoline-4-carboxylic acids.[7][8] The general principle involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[9]

Mechanism and Rationale

The reaction proceeds through a well-established sequence. The choice of 6-bromoisatin introduces the required bromine at the 6-position from the outset. Acetone serves as the simplest carbonyl source to install the 2-methyl group.

-

Ring Opening: The reaction is initiated by the base-catalyzed (e.g., KOH) hydrolysis of the amide bond within 6-bromoisatin, opening the five-membered ring to form a potassium salt of a keto-acid (an isatinate).[7][8]

-

Condensation: The aniline moiety of the isatinate intermediate condenses with the carbonyl group of acetone to form an imine (Schiff base).

-

Cyclization & Dehydration: The enolate of the ketone then undergoes an intramolecular cyclization (a Claisen-like condensation) onto the keto group of the isatinate backbone. This is followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[8]

Caption: Workflow for the Pfitzinger synthesis pathway.

Detailed Experimental Protocol

This protocol is adapted from established Pfitzinger reaction procedures.[10][11]

Materials:

-

6-Bromoisatin (1.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Acetone (3.0 eq)

-

Water (deionized)

-

Hydrochloric Acid (HCl, concentrated)

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving KOH pellets in a mixture of 95% ethanol and water. Caution: The dissolution of KOH is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 6-bromoisatin (1.0 eq). The mixture will typically change color. Stir at room temperature for 45-60 minutes to ensure the complete formation of the potassium isatinate intermediate.[7]

-

Addition of Carbonyl Compound: Add acetone (3.0 eq) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 79°C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker of crushed ice. Acidify the mixture slowly with concentrated HCl until the pH is approximately 4-5. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Primary Synthesis Pathway 2: The Doebner Reaction

The Doebner reaction provides an alternative and powerful route to quinoline-4-carboxylic acids.[12] It is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[13][14]

Mechanism and Rationale

For the target molecule, this pathway utilizes 4-bromoaniline, which provides the substituted benzene ring portion of the quinoline. Pyruvic acid is essential as it ultimately forms the C2, C3, and C4 atoms, including the carboxylic acid group. Acetaldehyde is used to generate the 2-methyl substituent.

-

Imine Formation: 4-Bromoaniline first reacts with acetaldehyde in a condensation reaction to form an imine (Schiff base).

-

Addition of Pyruvic Acid: The enol form of pyruvic acid adds to the protonated imine.

-

Cyclization and Oxidation: The resulting intermediate undergoes an intramolecular electrophilic cyclization followed by dehydration and oxidation to form the aromatic quinoline ring. The imine formed in the first step can act as the hydrogen acceptor in the final oxidation step.[15]

Caption: Workflow for the Doebner synthesis pathway.

Detailed Experimental Protocol

This protocol is based on general Doebner reaction methodologies.[12][13]

Materials:

-

4-Bromoaniline (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Pyruvic Acid (1.1 eq)

-

Ethanol (or another suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add acetaldehyde (1.1 eq) followed by the dropwise addition of pyruvic acid (1.1 eq). An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion using TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from ethanol to afford pure 6-Bromo-2-methylquinoline-4-carboxylic acid.

Comparative Analysis of Synthesis Pathways

The choice between the Pfitzinger and Doebner reactions depends on several factors, including starting material availability, scalability, and tolerance to other functional groups.

| Parameter | Pfitzinger Reaction | Doebner Reaction |

| Primary Reactants | 6-Bromoisatin, Acetone | 4-Bromoaniline, Acetaldehyde, Pyruvic Acid |

| Key Bond Formation | Intramolecular Claisen-like condensation | Intermolecular addition followed by cyclization |

| Reaction Conditions | Strongly basic (e.g., KOH), reflux | Typically reflux in a protic solvent (e.g., ethanol) |

| Advantages | Direct route, often good yields for quinoline-4-carboxylic acids.[9] | Utilizes simpler, often cheaper starting materials (anilines vs. isatins).[12] |

| Disadvantages | Substituted isatins can be more expensive or require separate synthesis.[16] | Can sometimes result in lower yields or require specific catalysts depending on the aniline's reactivity.[13] |

| Scalability | Generally scalable, but handling large amounts of strong base requires care. | Well-suited for large-scale synthesis. |

Purification and Characterization

Purification:

-

Recrystallization: The primary method for purifying the final product is recrystallization from ethanol or an ethanol/water mixture. This process effectively removes unreacted starting materials and soluble impurities.

Characterization: The identity and purity of the synthesized 6-Bromo-2-methylquinoline-4-carboxylic acid should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Aromatic protons in the 7-9 ppm range, a singlet for the methyl group (~2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances corresponding to the quinoline core carbons, the methyl carbon, and the carboxylic acid carbonyl carbon (~165-175 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₈BrNO₂ (266.09 g/mol ), with the characteristic isotopic pattern for bromine.[1] |

| FTIR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches. |

Safety Considerations

-

4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]

-

6-Bromoisatin: May cause skin and eye irritation. Standard laboratory PPE should be worn.

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Pyruvic Acid: Causes skin irritation and serious eye irritation. Handle in a fume hood.

-

Solvents: Ethanol and acetone are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

The synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid is most effectively achieved through two well-established named reactions: the Pfitzinger and Doebner syntheses. The Pfitzinger reaction, starting from 6-bromoisatin, offers a direct and reliable route. The Doebner reaction provides a valuable alternative using the more fundamental starting materials of 4-bromoaniline and pyruvic acid. The selection of the optimal pathway will be guided by the specific constraints of the research environment, including cost, scale, and available precursors. This guide provides the necessary mechanistic insights and practical protocols to empower researchers in the efficient synthesis of this critical drug development intermediate.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Bromo-2-methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]

- 3. Compound 6-bromo-2-methylquinoline-4-carboxylic acid - Chemdiv [chemdiv.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 18. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

- 19. Combes Quinoline Synthesis [drugfuture.com]

- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. synarchive.com [synarchive.com]

- 25. benchchem.com [benchchem.com]

- 26. scribd.com [scribd.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 29. m.youtube.com [m.youtube.com]

- 30. atlantis-press.com [atlantis-press.com]

- 31. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

- 33. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 34. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 35. Quinoline synthesis [organic-chemistry.org]

- 36. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 37. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 38. researchgate.net [researchgate.net]

- 39. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 40. researchgate.net [researchgate.net]

- 41. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 42. 6-Bromo-2-methyl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 43. scbt.com [scbt.com]

- 44. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromo-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents.[1] A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of novel therapeutics. This guide provides a detailed overview of the key physicochemical characteristics of 6-Bromo-2-methylquinoline-4-carboxylic acid, outlines robust experimental protocols for their determination, and offers insights into the interpretation of the resulting data.

Chemical Identity and Molecular Structure

6-Bromo-2-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. The presence of a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position of the quinoline ring system defines its unique chemical architecture and influences its reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | [2][3][4] |

| Molecular Weight | 266.09 g/mol | [2] |

| IUPAC Name | 6-bromo-2-methylquinoline-4-carboxylic acid | |

| CAS Number | 37509-21-0 | [2][3] |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | [4] |

| InChI Key | QOTNALKWUMJLPS-UHFFFAOYSA-N | [4] |

Predicted and Known Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is a cornerstone of drug development, influencing everything from formulation to bioavailability. While experimental data for 6-Bromo-2-methylquinoline-4-carboxylic acid is not extensively available in the public domain, we can infer and predict certain properties based on its structure and data from analogous compounds.

Physical State and Appearance

6-Bromo-2-methylquinoline-4-carboxylic acid is expected to be a solid at room temperature, a common characteristic of quinoline carboxylic acids.[5] The color can range from off-white to pale yellow, depending on its purity.

Melting and Boiling Point

Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The solubility of quinoline derivatives can be significantly influenced by pH.[5]

-

Aqueous Solubility: Due to the presence of the carboxylic acid group, the aqueous solubility of 6-Bromo-2-methylquinoline-4-carboxylic acid is expected to be low at acidic pH and increase significantly at neutral to basic pH as the carboxylate salt is formed.

-

Organic Solvent Solubility: The compound is anticipated to have moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Acidity (pKa)

The pKa of the carboxylic acid group is a crucial parameter that governs the ionization state of the molecule at different physiological pH values. An experimental pKa for 6-Bromo-2-methylquinoline-4-carboxylic acid is not documented. However, based on the pKa of similar aromatic carboxylic acids, the pKa is predicted to be in the acidic range.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A predicted XlogP value for 6-Bromo-2-methylquinoline-4-carboxylic acid is 2.8.[4] This suggests a moderate level of lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-Bromo-2-methylquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is typically downfield. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 2-methylquinoline-4-carboxylic acid, shows characteristic absorption peaks for the C=O and O-H stretching of the carboxylic acid group in the ranges of 1708–1724 cm⁻¹ and 3242–3436 cm⁻¹, respectively.[6] For 6-Bromo-2-methylquinoline-4-carboxylic acid, one would expect to observe:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the quinoline ring in the 1400-1600 cm⁻¹ region.

-

C-H stretching and bending vibrations.

-

A C-Br stretch at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinoline derivatives typically exhibits multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. For 2-methylquinoline-4-carboxylic acid, a bathochromic (red) shift in the absorption peak is observed compared to its precursor, indicating the formation of the quinoline ring system.[6] A similar UV-Vis profile would be expected for the 6-bromo derivative.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-2-methylquinoline-4-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 6-Bromo-2-methylquinoline-4-carboxylic acid to a known volume of purified water or a buffer of a specific pH in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for solubility determination due to its direct measurement of the equilibrium state. The extended equilibration time ensures that the dissolution process has reached a thermodynamic steady state. The use of a validated analytical method like HPLC provides the necessary accuracy and precision for quantification.

Diagram of Solubility Determination Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of 6-Bromo-2-methylquinoline-4-carboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume to create a solution of approximately 1-10 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the ionization event. The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements.

Diagram of Potentiometric Titration for pKa Determination:

Caption: Process flow for pKa determination via potentiometric titration.

NMR Spectroscopic Analysis

High-resolution NMR spectroscopy is the definitive method for structural confirmation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of 6-Bromo-2-methylquinoline-4-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.

-

-

Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C, proton decoupling is typically employed.

-

-

Data Processing and Referencing:

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Expertise in Interpretation: The interpretation of the NMR spectra requires a detailed analysis of chemical shifts, coupling constants, and integration values to assign all proton and carbon signals unambiguously, confirming the structure of the molecule.

Applications in Drug Discovery and Development

The physicochemical properties of 6-Bromo-2-methylquinoline-4-carboxylic acid are critical for its potential applications in drug discovery.

-

Lead Optimization: Understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) allows medicinal chemists to modify the molecule to improve its potency, selectivity, and pharmacokinetic profile.

-

Formulation Development: Solubility and pKa data are essential for developing suitable formulations for preclinical and clinical studies, ensuring adequate bioavailability.

-

Pharmacokinetic Modeling: The measured physicochemical properties serve as key input parameters for in silico models that predict the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-methylquinoline-4-carboxylic acid. While a complete experimental dataset is not yet publicly available, the provided protocols offer robust methodologies for the determination of these critical parameters. A thorough understanding and experimental validation of these properties are indispensable for advancing the development of this and related quinoline derivatives as potential therapeutic agents.

References

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (URL: [Link])

-

Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

6-Bromo-2-methyl-quinoline-4-carboxylic acid - Oakwood Chemical. (URL: [Link])

-

6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2) - PubChem. (URL: [Link])

-

Quinoline-4-carboxylic acid | Solubility of Things. (URL: [Link])

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])

-

6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-Bromo-2-methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]

- 4. PubChemLite - 6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

6-Bromo-2-methylquinoline-4-carboxylic acid CAS number 37509-21-0

An In-depth Technical Guide to 6-Bromo-2-methylquinoline-4-carboxylic acid (CAS: 37509-21-0)

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methylquinoline-4-carboxylic acid (CAS No. 37509-21-0), a key heterocyclic building block for research and development. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents.[1] This document details the compound's physicochemical properties, provides an in-depth analysis of its synthesis via the Pfitzinger reaction, including a step-by-step protocol and mechanistic insights, and explores its potential applications in drug discovery and materials science. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile chemical intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, first isolated from coal tar in the 19th century, has become a cornerstone of modern medicinal chemistry.[1] Its derivatives are ubiquitous in natural products and bioactive compounds, exhibiting a vast range of pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][3] The quinoline-4-carboxylic acid moiety, in particular, is a critical pharmacophore found in numerous chemotherapeutic agents.[4][5]

6-Bromo-2-methylquinoline-4-carboxylic acid is a strategically functionalized derivative. It possesses three key features for further chemical elaboration:

-

A carboxylic acid group at the 4-position, ideal for amide bond formation or serving as a bioisostere for other functional groups.[6]

-

A methyl group at the 2-position, influencing the molecule's steric and electronic properties.

-

A bromo substituent at the 6-position, which acts as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive diversification of the molecular scaffold.

These characteristics make it a high-value intermediate for constructing complex molecules and generating compound libraries for screening and lead optimization.

Physicochemical and Structural Properties

A summary of the key properties of 6-Bromo-2-methylquinoline-4-carboxylic acid is presented below. This data is essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 37509-21-0 | [7][8][9] |

| Molecular Formula | C₁₁H₈BrNO₂ | [7][8][10] |

| Molecular Weight | 266.09 g/mol | [7][8][9] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95-97% | [7][8] |

| SMILES | CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | [8][11] |

| InChI Key | QOTNALKWUMJLPS-UHFFFAOYSA-N | [7][11] |

| Storage | Store sealed in a dry, room-temperature environment. | [8][12] |

Synthesis Methodology: The Pfitzinger Reaction

The Pfitzinger reaction, first reported in 1886, remains one of the most reliable and versatile methods for synthesizing substituted quinoline-4-carboxylic acids.[13][14] The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][15] For the synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid, the logical precursors are 5-bromoisatin and acetone.

Mechanistic Rationale

The choice of the Pfitzinger reaction is predicated on its efficiency and directness for this specific substitution pattern. The mechanism proceeds through several well-understood steps, providing a robust framework for optimization and troubleshooting.[4][13][15]

-

Isatin Ring Opening: The reaction is initiated by the base (typically KOH) catalyzing the hydrolytic cleavage of the amide bond within the 5-bromoisatin ring. This forms a potassium 2-amino-5-bromophenylglyoxylate (isatinate) intermediate.[4][15]

-

Condensation: The free aniline moiety of the isatinate intermediate undergoes condensation with the carbonyl group of acetone to form an imine (Schiff base). This imine can exist in equilibrium with its enamine tautomer.[4][13]

-

Intramolecular Cyclization: The enamine undergoes a rate-determining intramolecular cyclization, akin to a Claisen-like condensation. The enamine attacks the keto-acid carbonyl group.[13][15]

-

Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to form the stable, aromatic quinoline ring system, yielding the final product.[13]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Bromoisatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Diethyl ether

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic.[4]

-

Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 5-bromoisatin. The mixture will typically change color as the ring opens. Stir at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.[4]

-

Addition of Carbonyl: Add a molar excess (typically 2-3 equivalents) of acetone to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-18 hours.[4][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, neutralizing them, and spotting on a silica plate.

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Workup - Extraction: Add approximately 100 mL of deionized water to the residue. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted acetone and neutral impurities. Discard the organic layers.[16]

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The product will precipitate as a solid.[16]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 6-Bromo-2-methylquinoline-4-carboxylic acid.

Applications in Drug Discovery and Materials Science

The strategic placement of the bromo and carboxylic acid groups makes this compound a powerful scaffold for building diverse molecular libraries.

A Scaffold for Medicinal Chemistry

Quinoline-4-carboxylic acid derivatives are known to possess a wide array of biological activities.[4][16] They have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and as selective inhibitors of sirtuins (e.g., SIRT3).[17][18] Studies have also demonstrated their potential as antiproliferative and anti-inflammatory agents.[19]

6-Bromo-2-methylquinoline-4-carboxylic acid serves as an ideal starting point for Structure-Activity Relationship (SAR) studies.

-

Amide Library Synthesis: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore the "southern" region of the molecule.

-

Cross-Coupling Reactions: The bromo group at the 6-position is primed for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups to probe the "eastern" region, significantly expanding the chemical space around the core scaffold.

Safety and Toxicological Information

As a laboratory chemical, 6-Bromo-2-methylquinoline-4-carboxylic acid should be handled with care. While specific toxicological data for this exact compound is not thoroughly investigated, general precautions for the chemical class should be followed.[20]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wear appropriate protective gloves, safety glasses, and a lab coat.[21]

-

Storage: Store in a tightly closed container in a cool, dry place.[21]

-

Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[20] However, quinoline derivatives can be irritants and may cause allergic reactions in sensitive individuals upon prolonged exposure.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[20]

Future Outlook

6-Bromo-2-methylquinoline-4-carboxylic acid is a compound poised for significant application in exploratory research. Future efforts will likely focus on:

-

Library Synthesis: The systematic synthesis of large, diverse libraries based on this scaffold to screen against a wide range of biological targets, particularly in oncology and infectious diseases.

-

Development of Covalent Inhibitors: The carboxylic acid could be used as a handle to attach warheads for targeted covalent inhibition of specific enzymes.

-

Materials Science: The rigid, planar quinoline core could be incorporated into organic electronic materials, such as OLEDs or organic photovoltaics, with the bromo- and carboxyl- groups providing points for polymerization or tuning of electronic properties.

References

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

-

Capot Chemical. (2012). MSDS of 6-Bromo-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2). Retrieved from [Link]

-

Chemsrc. (n.d.). 6-bromo-2-chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

-

PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 2-methyl quinoline, CAS Registry Number 91-63-4. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-methyl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. appchemical.com [appchemical.com]

- 11. PubChemLite - 6-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 12. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. jocpr.com [jocpr.com]

- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. capotchem.com [capotchem.com]

- 21. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]

Spectroscopic Characterization of 6-Bromo-2-methylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 6-Bromo-2-methylquinoline-4-carboxylic acid. As a key heterocyclic compound with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not publicly available, this guide synthesizes data from structurally related compounds and predictive models to offer a robust framework for its characterization. Detailed methodologies for spectral acquisition and data interpretation are provided to assist researchers in their analytical workflows.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 6-Bromo-2-methylquinoline-4-carboxylic acid is a compound of interest due to the presence of a bromine atom, a methyl group, and a carboxylic acid, which offer multiple points for chemical modification and potential biological interactions. Accurate and thorough characterization of this molecule is the foundational step for any further investigation into its properties and potential applications. Spectroscopic methods such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure.

Molecular Structure and Key Features

Before delving into the spectral analysis, it is crucial to understand the molecular structure of 6-Bromo-2-methylquinoline-4-carboxylic acid.

Molecular Formula: C₁₁H₈BrNO₂[1][2][3]

Molecular Weight: 266.09 g/mol [1][2][3]

Structure:

Caption: Chemical structure of 6-Bromo-2-methylquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 6-Bromo-2-methylquinoline-4-carboxylic acid would display signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | > 12 | Singlet (broad) | - | 1H |

| H-5 | ~ 8.2 - 8.4 | Doublet | J = ~2.0 | 1H |

| H-8 | ~ 8.0 - 8.2 | Doublet | J = ~8.8 | 1H |

| H-7 | ~ 7.8 - 8.0 | Doublet of Doublets | J = ~8.8, ~2.0 | 1H |

| H-3 | ~ 7.5 - 7.7 | Singlet | - | 1H |

| CH₃ | ~ 2.7 - 2.9 | Singlet | - | 3H |

Rationale behind the Predictions:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.

-

Aromatic Protons (H-5, H-7, H-8): These protons reside on the benzene ring portion of the quinoline system. The bromine at position 6 will influence their chemical shifts. H-5 is expected to be a doublet due to coupling with H-7 (meta-coupling), and H-8 is expected to be a doublet due to coupling with H-7 (ortho-coupling). H-7 will appear as a doublet of doublets due to coupling with both H-5 and H-8.

-

H-3 Proton: This proton is on the pyridine ring and is adjacent to the carboxylic acid group. It is expected to be a singlet.

-

Methyl Protons (CH₃): The methyl group at position 2 is attached to an sp²-hybridized carbon and will appear as a singlet in the range of 2.7-2.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~ 165 - 170 |

| C-2 | ~ 155 - 160 |

| C-4 | ~ 145 - 150 |

| C-8a | ~ 140 - 145 |

| C-6 | ~ 135 - 140 |

| C-4a | ~ 130 - 135 |

| C-8 | ~ 128 - 132 |

| C-5 | ~ 125 - 130 |

| C-7 | ~ 120 - 125 |

| C-3 | ~ 118 - 122 |

| CH₃ | ~ 20 - 25 |

Rationale behind the Predictions:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atom, the bromine atom, and the carboxylic acid group. The carbon bearing the bromine (C-6) and the carbons in the pyridine ring will have distinct chemical shifts.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 6-Bromo-2-methylquinoline-4-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Caption: Plausible fragmentation pathways for 6-Bromo-2-methylquinoline-4-carboxylic acid in MS.

Experimental Protocol for Mass Spectrometry (ESI-HRMS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for the analyte.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Acquire the data over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use software to calculate the elemental composition based on the accurate mass and isotopic pattern. Compare this to the theoretical values for C₁₁H₈BrNO₂.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to support the proposed structure.

-

Conclusion

The comprehensive spectroscopic characterization of 6-Bromo-2-methylquinoline-4-carboxylic acid is essential for its use in research and development. This guide provides a detailed framework for understanding and predicting the NMR, IR, and MS spectral data for this compound. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently verify the structure and purity of their synthesized material. The integration of these three spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of this and other related quinoline derivatives.

References

Sources

The Pharmacological Versatility of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are ubiquitous in both natural products and synthetic bioactive compounds, demonstrating a remarkable spectrum of pharmacological activities.[1][2] This guide focuses specifically on quinoline carboxylic acid derivatives, a class of compounds that has garnered significant attention for its therapeutic potential across a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4] The presence and position of the carboxylic acid group, along with other substitutions on the quinoline core, profoundly influence the molecule's physicochemical properties and biological targets, making this scaffold a fertile ground for drug discovery and development.[5] This in-depth technical guide will explore the core biological activities of quinoline carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinoline carboxylic acid derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes required for cancer cell growth and survival.[7]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established anticancer mechanism for many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9][10] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for a constant supply of pyrimidine nucleotides.[9] By inhibiting DHODH, these quinoline derivatives effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[9][10]

The structure-activity relationship (SAR) for DHODH inhibition has been extensively studied. Key findings indicate three critical regions on the quinoline scaffold:

-

C2 Position: Bulky, hydrophobic substituents are generally required for potent inhibitory activity.[8][11]

-

C4 Position: The carboxylic acid group is crucial for activity, as its corresponding salts form essential interactions within the enzyme's active site.[8]

-

Benzo Portion: Appropriate substitutions on the benzo ring can further enhance inhibitory potency.[8]

For instance, the anticancer drug candidate brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt, is a potent DHODH inhibitor.[8]

Diagram of DHODH Inhibition by Quinoline Carboxylic Acids

Caption: A streamlined workflow for assessing the anti-inflammatory potential of quinoline carboxylic acid derivatives.

Antibacterial Activity: A Legacy of Fighting Infections

The quinolone carboxylic acids, particularly the fluoroquinolones, are a well-established class of antibacterial agents. [12]Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made them invaluable in clinical practice. [12]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [9][12]These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. [9]Quinolones bind to the enzyme-DNA complex, trapping it in a state that leads to double-strand DNA breaks and ultimately, bacterial cell death. [9]The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity. [9]

Quantitative Antibacterial Activity Data

The antibacterial activity of quinolone carboxylic acid derivatives is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| New quinolone derivatives (e.g., norfloxacin, ciprofloxacin) | Enteric gram-negative bacteria | Potent activity | [12] |

| New quinolone derivatives | Pseudomonas aeruginosa | Active | [12] |

| New quinolone derivatives | Gram-positive bacteria | Active | [12] |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [13] |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the antibacterial potency of a compound.

Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the quinoline carboxylic acid derivative in a 96-well microtiter plate containing bacterial growth medium.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antimalarial and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their well-documented anticancer and antibacterial properties, quinoline carboxylic acid derivatives have shown promise as antimalarial and antiviral agents.

Antimalarial Activity

The quinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and quinine. [14]Derivatives of quinoline-4-carboxylic acid have also demonstrated potent antiplasmodial activity. [15]The mechanism of action often involves the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic free heme. [14]

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline carboxylic acid derivatives. [10][16]A key mechanism of action is the inhibition of host enzymes that are essential for viral replication. [10]For example, some 4-quinoline carboxylic acid analogues have been shown to be potent inhibitors of human DHODH, the same enzyme targeted in cancer therapy. [10][17]By depleting the host cell's pyrimidine pool, these compounds create an environment that is inhospitable for viral replication. [10]This host-targeting approach has the advantage of a lower likelihood of developing viral resistance. [10][17]

Synthesis of Quinoline Carboxylic Acid Derivatives

Several synthetic methods are employed to construct the quinoline carboxylic acid scaffold. The choice of method often depends on the desired substitution pattern.

-

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. [1][2]* Pfitzinger Reaction: This reaction between isatin and a carbonyl compound is a classic method for synthesizing quinoline-4-carboxylic acids. [1][18]* Combes Synthesis: This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound. [18]* Friedländer Synthesis: This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [18]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 6-Bromo-2-methylquinoline-4-carboxylic acid: Discovery, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 6-bromo-2-methylquinoline-4-carboxylic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and robust characterization methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] First identified in coal tar in the 1830s, this privileged scaffold quickly became a focal point of intense synthetic and pharmacological research.[2] Quinoline-4-carboxylic acids, in particular, are a critical class of derivatives, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, making it a versatile platform for drug discovery.

This guide focuses specifically on 6-bromo-2-methylquinoline-4-carboxylic acid, a derivative with potential applications in the development of novel therapeutic agents. The presence of a bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

Historical Perspective: The Pfitzinger Reaction

The discovery and synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid are intrinsically linked to the development of classic named reactions in organic chemistry. The most prominent and direct route to this class of compounds is the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886.[3][4][5] This powerful condensation reaction involves the treatment of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[3]

The Pfitzinger reaction has remained a mainstay in heterocyclic chemistry for over a century due to its reliability and versatility in generating a wide array of quinoline-4-carboxylic acid analogs.[5][6]

Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid

The synthesis of the title compound is a two-stage process, beginning with the preparation of the key precursor, 6-bromoisatin, followed by the Pfitzinger condensation with acetone.

Part 1: Synthesis of 6-Bromoisatin

The necessary starting material, 6-bromoisatin, can be synthesized from 3-bromoaniline through a multi-step process. A common route involves the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.

Experimental Protocol for 6-Bromoisatin Synthesis:

A detailed protocol for the synthesis of 6-bromoisatin involves the following steps:

-

Preparation of N-(3-bromophenyl)-2-hydroxyiminoacetamide: This intermediate is prepared by the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine hydrochloride.

-

Cyclization: The N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) is added to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[7] The reaction temperature is then increased to 90 °C for 3 hours.[7]

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice water, leading to the precipitation of a yellow solid.[7]

-

Isolation: The precipitate is collected by filtration and dried to yield 6-bromoisatin.[7]

Part 2: Pfitzinger Reaction for 6-Bromo-2-methylquinoline-4-carboxylic acid

With 6-bromoisatin in hand, the final step is the Pfitzinger condensation with acetone. The mechanism of the Pfitzinger reaction proceeds through several key stages, as illustrated in the diagram below.

Figure 1: General workflow of the Pfitzinger reaction for the synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Materials:

-

6-Bromoisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol and water.

-

Ring Opening of 6-Bromoisatin: Add 6-bromoisatin (0.07 mol) to the basic solution. Stir the mixture at room temperature. A color change from orange to brownish-yellow is typically observed, indicating the formation of the potassium salt of the ring-opened isatinic acid derivative.

-

Addition of Acetone: To this mixture, add acetone (0.15 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with diethyl ether to remove any unreacted acetone and other non-acidic impurities.

-

Precipitation: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization of 6-Bromo-2-methylquinoline-4-carboxylic acid

The structural confirmation of the synthesized 6-bromo-2-methylquinoline-4-carboxylic acid is achieved through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 37509-21-0 |

Table 1: Physicochemical Properties of 6-Bromo-2-methylquinoline-4-carboxylic acid.[8][9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group at the 2-position, and a broad singlet for the carboxylic acid proton, typically downfield (around 12 ppm).[10] The exact chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[11] Quaternary carbons and carbons bearing the bromine atom will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[12] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[11] The conjugation with the quinoline ring system may shift this absorption to a lower wavenumber.[11]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

While specific biological activity data for 6-bromo-2-methylquinoline-4-carboxylic acid is not extensively reported in the public domain, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.[6] The cytotoxicity of bromo-substituted quinazolines has also been reported, suggesting that halogenated quinolines are a promising area for anticancer drug discovery.[2]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[13] Bromoindole derivatives have also shown antimicrobial and antibiotic-enhancing properties.[14] This suggests that 6-bromo-2-methylquinoline-4-carboxylic acid could be a valuable starting point for the development of new antimicrobial agents.

The synthetic accessibility of 6-bromo-2-methylquinoline-4-carboxylic acid, coupled with the proven biological potential of the quinoline scaffold, makes it an attractive molecule for further investigation in medicinal chemistry and drug development programs.

Conclusion